molecular formula C23H27N3O2S B3011232 4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 2034293-45-1

4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B3011232
CAS No.: 2034293-45-1
M. Wt: 409.55
InChI Key: HHBCDCRPAIYMGC-UHFFFAOYSA-N
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Description

4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
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Scientific Research Applications

Carbon Dioxide Fixation

One notable application involves the unexpected insertion of carbon dioxide in the reaction of azetidine and pyrrolidine derivatives. This process facilitates the fixation of carbon dioxide without the need for a metal catalyst, offering a simple and efficient method for producing carbamic compounds. The reaction yields carbamic diphenylthiophosphinic or diphenylselenophosphinic anhydride in good yield, demonstrating a novel approach to utilizing carbon dioxide as a raw material in organic synthesis (Shi et al., 2000).

Synthesis of Pyrrolidinones

Another application is observed in the cobalt carbonyl catalyzed carbonylation of azetidines, leading to the formation of pyrrolidinones. This methodology highlights a new ring-expansion-carbonylation reaction, where good functional group tolerance is observed. The process demonstrates a high yield and regioselectivity for synthesizing pyrrolidinones, compounds known for their significance in pharmaceutical development (D. Roberto & H. Alper, 1989).

Ring Expansion to Pyrrolidines

The transformation of 2-(α-hydroxyalkyl)azetidines to functionalized pyrrolidines through a series of reactions involving thionyl chloride or methanesulfonyl chloride showcases an efficient synthetic route to pyrrolidines. This methodology leverages the rearrangement of azetidines into pyrrolidines, incorporating nucleophiles into the pyrrolidine ring stereospecifically. This process underscores the versatility of azetidines and pyrrolidines in synthesizing complex organic molecules (François Durrat et al., 2008).

Antimicrobial and Antifungal Activities

Research on the synthesis of new pyridothienopyrimidines and pyridothienotriazines reveals their significant antimicrobial activities. These compounds, derived from thienopyridine carboxamides, exhibit promising in vitro antibacterial effects, demonstrating the potential of these synthesized molecules in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).

Synthesis and CNS Activity

The synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone and their evaluation as potential antidepressant and nootropic agents highlight the application of these compounds in neuroscience. The structural modification of azetidinones has been shown to impact their pharmacological activity, providing insights into the development of new central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).

Properties

IUPAC Name

4-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-15-3-4-19(9-16(15)2)26-12-18(10-22(26)27)23(28)25-13-20(14-25)24-7-5-21-17(11-24)6-8-29-21/h3-4,6,8-9,18,20H,5,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBCDCRPAIYMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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